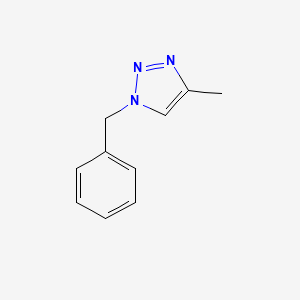

1-Benzyl-4-methyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXAJAYFLQNQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538702 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91258-00-3 | |

| Record name | 1-Benzyl-4-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole

Authored by: A Senior Application Scientist

Foreword: The 1,2,3-Triazole as a Privileged Scaffold in Modern Chemistry

The 1,2,3-triazole ring system has ascended to a position of prominence in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] This five-membered heterocycle is not merely a passive linker; it is an active pharmacophore endowed with a unique constellation of physicochemical properties. Its high aromatic stabilization renders it resistant to metabolic degradation, including oxidation, reduction, and hydrolysis under both acidic and basic conditions.[3] Furthermore, the triazole core can participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking, enhancing its binding affinity to biological targets.[3] Often serving as a bioisosteric replacement for the amide bond, it provides a stable and versatile scaffold for the construction of complex molecular architectures.[1][4]

The surge in the application of 1,2,3-triazoles is inextricably linked to the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5] This reaction provides a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides an in-depth examination of the synthesis of a representative member of this class, This compound , focusing on the mechanistic principles, practical experimental protocols, and robust characterization methods demanded by researchers in drug development.

Part 1: The Core Synthesis – Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The is archetypal of the CuAAC reaction. It involves the [3+2] cycloaddition of benzyl azide and propyne. Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds at or near room temperature and provides the 1,4-disubstituted product with exquisite selectivity.[5][6]

The catalytic cycle, a cornerstone of this reaction's efficiency, proceeds through several well-elucidated steps. The presence of the copper(I) catalyst is transformative, lowering the activation barrier and proceeding through a stepwise process rather than a concerted one.[7]

The Catalytic Cycle Explained

-

Formation of Copper(I) Acetylide: The cycle initiates with the reaction between the terminal alkyne (propyne) and a copper(I) salt. The copper(I) ion coordinates to the alkyne's triple bond, significantly increasing the acidity of the terminal proton and facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[6][8][]

-

Coordination and Cycloaddition: The organic azide (benzyl azide) then coordinates to the copper acetylide. This brings the two reactants into close proximity and optimal orientation for the subsequent cycloaddition.[7] The azide's terminal nitrogen atom attacks the internal carbon of the copper-activated alkyne, leading to the formation of a six-membered copper metallacycle.[8][] This step is the key to the reaction's regioselectivity.

-

Ring Contraction and Aromatization: The metallacycle intermediate is transient and rapidly undergoes ring contraction to form the stable 5-triazolyl copper species.[]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source (often from the solvent, such as water or an alcohol) cleaves the carbon-copper bond. This releases the final product, this compound, and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[6]

Part 2: Experimental Design and Protocols

A robust synthesis relies on careful consideration of reactants, catalysts, and reaction conditions. For the , a one-pot, three-component approach is highly efficient, obviating the need to isolate the potentially hazardous benzyl azide intermediate.[10][11]

Causality Behind Experimental Choices

-

In Situ Azide Formation: Benzyl azide, like many low-molecular-weight organic azides, is potentially explosive and thermally unstable. Generating it in situ from a stable precursor like benzyl bromide or chloride and sodium azide within the reaction vessel is a critical safety and practical measure.[11]

-

In Situ Catalyst Generation: While Cu(I) salts like CuI can be used directly, they are susceptible to aerobic oxidation to the catalytically inactive Cu(II) state.[12] A more reliable and common practice is to start with a stable, inexpensive Cu(II) precursor (e.g., CuSO₄·5H₂O) and add a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in the reaction mixture. This ensures a consistent supply of the catalyst throughout the reaction.[8][13]

-

Solvent Selection: The CuAAC reaction is remarkably tolerant of various solvents. Aqueous mixtures, particularly with tert-butanol or methanol, are frequently employed.[12][13][14] Water not only is an environmentally benign solvent but has also been shown to accelerate the reaction rate.[8]

Experimental Workflow: One-Pot Synthesis

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry of 1-Benzyl-4-methyl-1H-1,2,3-triazole

An In-depth Technical Guide to the Mass Spectrometry of 1-Benzyl-4-methyl-1H-1,2,3-triazole

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a representative member of a significant class of N-heterocyclic compounds often investigated in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and purity assessment during synthesis and application. We will delve into the principles of ionization and fragmentation, providing both theoretical grounding and practical, field-proven protocols.

Foundational Principles: Structure Dictates Fragmentation

The predictable fragmentation of a molecule in a mass spectrometer is fundamentally governed by its chemical structure. For this compound, three key structural motifs dictate its gas-phase ion chemistry:

-

The Benzyl Group (C₆H₅CH₂-): This is the most influential feature. The bond between the benzylic carbon and the triazole nitrogen is labile. Upon ionization, cleavage of this bond leads to the formation of a highly stable benzyl cation, which readily rearranges to the even more stable tropylium ion (C₇H₇⁺). This ion is often the base peak in the electron ionization mass spectra of benzyl-containing compounds.[1][2]

-

The 1,2,3-Triazole Ring: This five-membered heterocyclic ring is prone to characteristic cleavage patterns. A common fragmentation pathway for 1,2,3-triazoles involves the elimination of a stable dinitrogen molecule (N₂).[3][4]

-

The Methyl Group (-CH₃): While less influential than the benzyl group, this substituent can participate in or direct fragmentation pathways, and its presence is confirmed by the overall mass of the molecular ion and its fragments.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

-

Electron Ionization (EI): This is a high-energy ("hard") technique that bombards the analyte with high-energy electrons (~70 eV). This process typically produces a radical cation (M⁺•) and induces extensive fragmentation. EI is exceptionally useful for structural elucidation due to the rich fragmentation patterns it generates, which serve as a molecular fingerprint.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically protonates the analyte in solution to form a pseudomolecular ion, [M+H]⁺. ESI imparts minimal excess energy, often resulting in little to no in-source fragmentation. It is the method of choice for determining the molecular weight of a compound and is readily coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.[3][5]

Decoding the Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound (Molecular Weight: 173.22 g/mol ) undergoes a series of predictable fragmentation steps. The resulting mass spectrum is a composite of ions generated through competing pathways.

Key Predicted Fragments under EI:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 173 | [C₁₀H₁₁N₃]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form the tropylium ion (often the base peak) |

| 145 | [C₁₀H₁₁N]⁺• | Loss of N₂ from the molecular ion |

| 82 | [C₄H₆N₂]⁺• | Fragment containing the methyl-triazole ring after loss of the benzyl group |

The primary and most favored fragmentation route is the cleavage of the benzylic C-N bond. This is due to the exceptional stability of the resulting C₇H₇⁺ ion, which rearranges from a benzyl cation to a highly stable, aromatic tropylium ion.[2] This fragmentation is so favorable that the m/z 91 peak is often the most abundant in the spectrum (the base peak).

Another significant pathway involves the cleavage of the triazole ring. The loss of a neutral N₂ molecule from the molecular ion is a characteristic fragmentation of 1,2,3-triazoles, leading to a fragment at m/z 145.[3][4]

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive-ion ESI, the molecule will readily protonate, likely on one of the triazole nitrogens, to form the [M+H]⁺ ion at m/z 174. This ion can then be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to induce fragmentation.

The fragmentation of the protonated molecule will differ from the radical cation formed in EI. The most likely fragmentation will again involve the loss of the benzyl group, but in this case, it would likely be as a neutral toluene molecule (C₇H₈) if a proton is transferred, or the cleavage might be directed by the proton's location. A significant fragmentation would be the loss of N₂, similar to the EI pathway.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: GC-MS with Electron Ionization

This protocol is ideal for identifying the compound and elucidating its structure based on its fragmentation fingerprint.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as methanol, acetonitrile, or ethyl acetate.

-

GC Separation:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage).

-

Protocol 2: LC-MS with Electrospray Ionization

This protocol is designed to confirm the molecular weight and can be extended for fragmentation studies using MS/MS.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.[5]

-

-

MS Detection (ESI):

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion and Outlook

The mass spectrometry of this compound is characterized by predictable and informative fragmentation patterns. Under electron ionization, the formation of the tropylium ion at m/z 91 is expected to be a dominant feature, providing strong evidence for the benzyl moiety. Electrospray ionization is a powerful tool for confirming the molecular weight via the protonated molecule [M+H]⁺ at m/z 174. The strategic application of these techniques, guided by the principles and protocols outlined in this guide, enables researchers and drug development professionals to confidently identify and structurally characterize this and related triazole compounds, ensuring the integrity and quality of their scientific investigations.

References

-

Gross, J. H. The Main Fragmentation Reactions of Organic Compounds. In: Mass Spectrometry. Springer, Berlin, Heidelberg; 2004. Available from: [Link]

-

Pashynska, V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. 2023;28(2):839. Available from: [Link]

-

Gucinski, A. C., et al. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. 2008;19(4):539-548. Available from: [Link]

-

Naeimi, H., et al. Supplementary Information: A novel and efficient catalyst for the synthesis of 1,2,3-triazoles via the click reaction in water. The Royal Society of Chemistry. Available from: [Link]

-

Arote, N. D., et al. Supporting Information for: Ruthenium-catalyzed cycloaddition of azides and alkynes in water. Royal Society of Chemistry. Available from: [Link]

-

Gilchrist, T. L., et al. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. 1975:1-6. Available from: [Link]

-

ChemHelper. mass spectrometry: tropylium ion. YouTube. 2018. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. m.youtube.com [m.youtube.com]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Determining the Solubility Profile of 1-benzyl-4-methyl-1H-1,2,3-triazole

Executive Summary: The Nexus of Structure and Solubility

In modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold has become a cornerstone, valued for its metabolic stability and capacity for hydrogen bonding, which facilitates binding to biological targets.[1][2] The subject of this guide, 1-benzyl-4-methyl-1H-1,2,3-triazole, is a representative member of this class, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] Its utility in constructing more complex molecules, such as potential antimicrotubule agents or anticancer therapeutics, is significant.[3][4] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, chief among them being solubility.

Solubility dictates every stage of the development pipeline, from reaction work-ups and purification to formulation and bioavailability. A compound that cannot be effectively dissolved in appropriate solvents is a compound that presents significant, often insurmountable, challenges. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of common laboratory solvents. We will move beyond theoretical discussions to provide a robust, self-validating experimental protocol designed to generate a reliable solubility profile, a critical dataset for any research or development campaign.

Physicochemical Profile and Solubility Predictions

The principle of "like dissolves like" remains the most powerful predictive tool in solubility science.[5] This means a molecule's solubility is dictated by its structure—specifically, the balance between its polar and non-polar regions. Let's dissect the structure of this compound to predict its behavior.

-

Non-Polar Character: The molecule possesses two significant non-polar fragments: the benzyl group (C₆H₅CH₂) and the methyl group (-CH₃). These hydrocarbon regions will drive solubility in non-polar or moderately polar solvents.

-

Polar Character: The 1,2,3-triazole ring is the primary source of polarity. With three nitrogen atoms, it contains polar bonds and can act as a hydrogen bond acceptor.[2] This feature suggests potential solubility in polar solvents.

Predicted Solubility Profile: Based on this structural analysis, we can form a hypothesis. The molecule's molecular weight is moderate, and it has a significant non-polar surface area contributed by the benzyl ring. While the triazole ring adds polarity, it lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, we can predict the following:

-

Low Solubility in Water: The large non-polar benzyl group is expected to dominate, leading to poor aqueous solubility.

-

Good Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely to be effective. They can interact with the polar triazole ring without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

-

Moderate to Good Solubility in Alcohols: Solvents like Methanol and Ethanol can engage in hydrogen bonding with the triazole nitrogens and can also solvate the non-polar regions. The solubility of a related compound, (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, was found to be highest in methanol and ethanol compared to water.[6]

-

Good Solubility in Non-Polar Aromatic Solvents: Toluene should be an effective solvent due to favorable π-π stacking interactions with the benzyl group.

-

Low Solubility in Aliphatic Non-Polar Solvents: Solubility in solvents like Hexane or Heptane is expected to be limited, as they can only engage in weak van der Waals forces.

These predictions provide a strong starting point, but they must be confirmed through systematic experimental validation.

Experimental Protocol for Qualitative Solubility Determination

The following protocol is a robust, systematic approach to determining a compound's solubility profile. It is designed to be self-validating by starting with a precise amount of solute and a defined volume of solvent, allowing for semi-quantitative assessment.

Materials and Equipment

-

This compound (solid, crystalline)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Small glass vials (e.g., 4 mL) with caps

-

Graduated pipettes or micropipettes

-

Test Solvents (analytical grade):

Step-by-Step Methodology

-

Preparation: Accurately weigh 10 mg (± 0.1 mg) of this compound into a clean, dry 4 mL glass vial. Prepare one vial for each solvent to be tested.

-

Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial. This creates a target concentration of 10 mg/mL.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[5]

-

Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.

-

Completely Soluble: The solution is clear and transparent, with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or contain sediment.

-

Insoluble: The solid material appears unchanged, with no visible signs of dissolution.[5]

-

-

Recording Data: Record the observation in a structured table (see Table 1).

-

Repeat: Repeat steps 2-5 for each solvent on the test list. For the aqueous acid and base tests, note any reaction (e.g., effervescence, color change) in addition to solubility.[9]

-

Confirmation (Optional): For samples deemed "Insoluble" or "Partially Soluble," an additional 1.0 mL of solvent can be added and the process repeated to check for solubility at a lower concentration (5 mg/mL).

This systematic process ensures that each solvent is tested under identical conditions, making the resulting data reliable and comparable.

Visual Workflow for Solubility Testing

The logical flow of the experimental protocol can be visualized as follows:

Caption: Experimental workflow for determining qualitative solubility.

Data Presentation and Interpretation

All experimental observations should be recorded systematically. A structured table is the most effective format for comparing results across different solvents.

Table 1: Solubility Profile of this compound (Template for recording experimental results at ~10 mg/mL)

| Solvent Class | Solvent Name | Observation (Qualitative) | Solubility Classification |

| Polar Protic | Deionized Water | Insoluble | |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Polar Aprotic | Acetone | Soluble | |

| Ethyl Acetate | Soluble | ||

| Dichloromethane | Soluble | ||

| Non-Polar | Toluene | Soluble | |

| Hexane | Insoluble | ||

| Aqueous Acidic | 5% HCl (aq) | Insoluble | |

| Aqueous Basic | 5% NaOH (aq) | Insoluble |

Interpreting the Results:

-

Solubility in 5% HCl: If the compound were to dissolve, it would indicate the presence of a basic functional group (like an amine) that can be protonated to form a water-soluble salt.[8] The triazole ring is generally a very weak base, so solubility is not expected.

-

Solubility in 5% NaOH: Dissolution in a basic solution would suggest an acidic functional group (like a phenol or carboxylic acid).[9] this compound has no such group, so it is expected to be insoluble.

-

Overall Profile: The observed pattern of solubility should align with the predictions based on the molecule's structure. High solubility in DCM and Toluene alongside insolubility in Water and Hexane would confirm its mixed polarity, with non-polar characteristics being dominant. This profile is crucial for selecting solvents for synthesis, purification (e.g., recrystallization from a Toluene/Hexane system), and formulation.

This comprehensive guide provides both the theoretical underpinning and the practical, actionable methodology for characterizing the solubility of this compound. By following this protocol, researchers can generate the reliable, foundational data necessary to advance their scientific and drug development objectives.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sahbi, A., Mague, J. T., & Ben-Tama, A. (2017). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole. International Union of Crystallography.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K.

- Miller, L. C., et al. (n.d.). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PubMed Central.

- Al-Masoudi, N. A., et al. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central.

- PubChem. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole.

- Kamal, A., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. PubMed Central.

- PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

- Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central.

Sources

- 1. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the pKa Values of 1,2,3-Triazole Derivatives

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere. A molecule's ionization state, quantified by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. An in-depth understanding of the pKa of 1,2,3-triazole derivatives is therefore indispensable for the rational design of drug candidates with optimized efficacy and safety profiles. This guide provides a detailed exploration of the fundamental principles governing the pKa of these heterocycles, outlines robust experimental and computational methods for its determination, and discusses the profound implications for drug development professionals.

Introduction: The Critical Role of pKa in Triazole-Based Drug Design

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a privileged structure in drug discovery.[1] Its prevalence is due to a unique combination of properties: it is chemically robust, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which contribute to its frequent use as a stable linker or a bioisosteric replacement for other functional groups like amides and esters.[1][2]

The acid-base properties of the triazole ring, encapsulated by the pKa value, are of paramount importance. The pKa dictates the degree of ionization of a molecule at a given pH. This, in turn, profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key parameters such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with the biological target are all intimately linked to the ionization state of the drug molecule.[3] Consequently, the ability to both predict and precisely modulate the pKa of 1,2,3-triazole derivatives is a crucial skill for medicinal chemists aiming to optimize a compound's journey from administration to its site of action.

The Amphoteric Nature of 1,2,3-Triazoles: Acidity and Basicity

The 1,2,3-triazole ring contains three nitrogen atoms, which bestow upon it both acidic and basic characteristics. This dual nature is rooted in the tautomeric equilibrium between the 1H- and 2H-forms for N-unsubstituted triazoles.[4]

-

Acidity: The N-H proton of the 1H-tautomer is weakly acidic. For the parent 1H-1,2,3-triazole, the pKa of this proton is approximately 9.4, comparable in strength to phenol.[4][5] This means that in basic conditions, the triazole can be deprotonated to form a triazolide anion.

-

Basicity: The lone pair of electrons on the nitrogen atoms can accept a proton, making the ring a weak base. The conjugate acid of 1H-1,2,3-triazole has a pKa of about 1.17-1.2.[4][6] This indicates that the triazole ring is only significantly protonated in highly acidic environments. The 2-methyl-2H-1,2,3-triazole is a much weaker base than its 1-methyl-1H counterpart, highlighting the influence of tautomerism and substitution on basicity.[4]

Modulating the pKa: Factors Influencing Ionization

The pKa of a 1,2,3-triazole derivative can be fine-tuned by altering the electronic environment of the ring. This is primarily achieved through the strategic placement of substituents.

Electronic Effects of Substituents

The acidity and basicity of the triazole ring are directly correlated with the electron density within the heterocyclic system.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) pull electron density away from the ring. This stabilizes the anionic conjugate base, making the N-H proton more acidic and thus lowering its pKa. For instance, 4-nitro-1H-1,2,3-triazole (pKa 4.80) and 4,5-dibromo-1H-1,2,3-triazole (pKa 5.37) are significantly more acidic than the parent compound.[4] Conversely, EWGs decrease the electron density on the basic nitrogen atoms, making them less likely to accept a proton and thereby lowering the pKa of the conjugate acid.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R) and amino (-NH₂) push electron density into the ring. This destabilizes the conjugate base, making the N-H proton less acidic (increasing its pKa). Simultaneously, EDGs increase the electron density on the basic nitrogens, making them more readily protonated and thus increasing the pKa of the conjugate acid.

The correlation between the electronic nature of substituents and acidity has been computationally verified, showing that the C-H acidities of 2-aryl-1,2,3-triazoles are directly influenced by the electron-donating or -withdrawing properties of the substituent on the phenyl ring.[7]

Tautomerism and N-Substitution

For N-unsubstituted triazoles, the position of the proton (1H- vs. 2H-tautomer) is a critical consideration, as each tautomer has distinct electronic properties.[4] When a substituent is placed on a nitrogen atom (e.g., 1-methyl-1H-1,2,3-triazole), the tautomeric equilibrium is locked, and the acidic N-H proton is removed. In such cases, only the basicity of the remaining ring nitrogens is relevant. The synthesis method often dictates the substitution pattern, with "click chemistry" (azide-alkyne cycloaddition) being a prominent route to 1-substituted triazoles.[5][8]

Methodologies for pKa Determination

Accurate pKa determination requires robust methodologies. The choice of method is often dictated by the compound's properties, such as solubility and the presence of a chromophore.

Experimental Methods

This is the gold-standard method for pKa determination. It provides a direct measure of pKa by monitoring the pH of a solution as a titrant (a strong acid or base) is added. The causality behind this method is the logarithmic relationship between the ratio of protonated and deprotonated species and the pH, as described by the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, corresponding to the midpoint of the titration curve.

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) to ensure accurate pH measurements.

-

Analyte Preparation: Prepare a solution of the triazole derivative of known concentration (typically 0.5-1 mM) in an appropriate solvent. For compounds with low aqueous solubility, a co-solvent such as methanol is often required.[9] The ionic strength of the solution should be kept constant, typically at 0.15 M with KCl, to maintain consistent activity coefficients.[9]

-

Titration Procedure: Place the analyte solution in a thermostatted vessel (e.g., at 25°C) under an inert atmosphere (e.g., nitrogen) to prevent dissolution of CO₂. Add standardized strong acid (e.g., 0.5 M HCl) to lower the pH to ~1.8.

-

Data Acquisition: Titrate the solution with a standardized strong base (e.g., 0.5 M KOH), adding the titrant in small, precise increments and recording the pH after each addition until a pH of ~12.2 is reached.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. If a co-solvent was used, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent using the Yasuda-Shedlovsky procedure to obtain the aqueous pKa.[9]

This method is applicable when the protonated and deprotonated forms of the triazole derivative have different UV-Vis absorption spectra, which requires a chromophore near the site of ionization.[10] The change in absorbance at a fixed wavelength is measured across a range of pH values.

Experimental Protocol: UV-Vis Spectrophotometry

-

Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max).

-

Solution Preparation: Prepare a series of buffer solutions of known pH values that span the expected pKa range. Add a constant amount of a stock solution of the analyte to each buffer.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected λ_max.

-

Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoid curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the inflection point of the curve.[11]

Computational Methods

In silico approaches, particularly those using Density Functional Theory (DFT), are powerful tools for predicting pKa values, especially in the early stages of drug design.[7] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Computational Workflow: DFT-based pKa Prediction

-

Structure Optimization: Build and optimize the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the triazole derivative using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

-

Solvation Energy Calculation: Calculate the Gibbs free energies of both species in solution using a continuum solvation model (e.g., PCM).

-

pKa Calculation: The pKa is calculated from the difference in Gibbs free energy (ΔG_solv) between the deprotonated and protonated forms in solution, using the thermodynamic cycle and the equation: pKa = ΔG_solv / (2.303 RT).

Quantitative Data: pKa Values of Representative 1,2,3-Triazole Derivatives

The following table summarizes experimentally determined and predicted pKa values for several 1,2,3-triazole derivatives, illustrating the principles discussed above.

| Compound | Substituent(s) | Position(s) | pKa (Acidic N-H) | Basicity (pKa of Conjugate Acid) | Reference |

| 1,2,3-Triazole | None | - | 9.4 | 1.17 | [4][5] |

| 1-Methyl-1,2,3-triazole | 1-Methyl | 1 | N/A | 1.25 | [4] |

| 4-Nitro-1,2,3-triazole | 4-Nitro | 4 | 4.80 | - | [4] |

| 4,5-Dibromo-1,2,3-triazole | 4,5-Dibromo | 4, 5 | 5.37 | - | [4] |

| 1,2,3-Triazole-4,5-dicarbonitrile | 4,5-Dicyano | 4, 5 | 2.53 | - | [4] |

| 2H-1,2,3-Triazole | None (Tautomer) | - | 8.73 (Predicted) | Weaker than 1H | [4][12] |

Visualizations of Key Workflows and Concepts

General Workflow for Experimental pKa Determination

Caption: A generalized workflow for the experimental determination of pKa values.

Influence of Substituents on 1,2,3-Triazole Acidity

Caption: How substituents electronically modulate the N-H acidity of 1,2,3-triazoles.

Implications for Drug Development

A command of pKa is not academic; it is central to designing successful drugs. By modifying substituents on the triazole ring, medicinal chemists can rationally alter pKa to solve common drug development challenges:

-

Improving Solubility: Many drug candidates fail due to poor aqueous solubility. By introducing ionizable groups or tuning the pKa to ensure partial ionization at physiological pH, solubility can be significantly enhanced.

-

Optimizing Membrane Permeability: According to the pH-partition hypothesis, neutral species are more lipid-soluble and cross biological membranes more readily than their charged counterparts. Adjusting the pKa allows for control over the fraction of the neutral species at the site of absorption (e.g., the gut), thereby optimizing bioavailability.

-

Enhancing Target Binding: The ionization state of a drug is often critical for its interaction with the biological target. A protonated amine might form a key salt bridge, or a neutral heterocycle might be a better hydrogen bond acceptor. Tuning the pKa ensures the drug exists in the optimal protonation state within the target's binding pocket.

-

Reducing Off-Target Toxicity: The pKa can influence a drug's distribution. For example, highly basic compounds (high pKa) can accumulate in acidic organelles like lysosomes, a phenomenon known as lysosomotropism, which can lead to toxicity. Careful pKa control can mitigate such effects.

Conclusion

The pKa of 1,2,3-triazole derivatives is a fundamental physicochemical property that exerts profound control over the biological fate and activity of a drug molecule. A thorough understanding of the factors that govern this parameter—namely, the electronic effects of substituents and tautomeric forms—is essential for medicinal chemists. Armed with robust experimental and computational methods for accurate pKa determination, researchers can rationally design and optimize triazole-containing compounds, transforming them from promising hits into viable drug candidates with superior therapeutic profiles.

References

-

İslamoğlu, F., & Gökçe, H. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 31(2), 85-94. [Link]

-

Lenarcik, B., & Wiatr, K. (2019). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. . [Link]

-

Clososki, G. C., et al. (2015). Deproto-metallation and computed CH acidity of 2-aryl-1,2,3-triazoles. ResearchGate. [Link]

-

Göktaş, H., et al. (2007). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 31(2), 153-163. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1043916. [Link]

-

Alvarez-Builla, J., Vaquero, J. J., & Boulton, A. J. (Eds.). (2011). Product Class 13: 1,2,3-Triazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 13, pp. 415-602). Georg Thieme Verlag. [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. en.wikipedia.org. [Link]

-

İslamoğlu, F., & Gökçe, H. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

-

Klapötke, T. M., et al. (2012). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 14(12), 3028–3031. [Link]

-

Conti, P., et al. (2011). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications. The Royal Society of Chemistry, Supplementary Information. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Kaupmees, K., et al. (2016). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

-

Liu, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

-

Wang, X., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

-

Chernyak, E., et al. (2007). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2007(14), 147-153. [Link]

-

Cousin, S. F. P., & D’Agostino, M. (2022). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 94(49), 17056–17062. [Link]

-

ChemEurope.com. (n.d.). 1,2,3-Triazole. . [Link]

-

Barral, K., et al. (2007). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 9(10), 1809–1811. [Link]

-

Rupp, M. (2008). Predicting the pKa of Small Molecules. matthiasrupp.com. [Link]

-

LookChem. (n.d.). Cas 288-35-7, 2H-1,2,3-Triazole. . [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. . [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. 1,2,3-Triazole [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

Foreword: The Strategic Importance of Isomerism in Triazole-Based Drug Design

An In-Depth Technical Guide to the Isomeric Forms of 1-Benzyl-Substituted 1,2,3-Triazoles for Drug Development Professionals

The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which provides a reliable and efficient means of its synthesis.[1][2] However, the nuanced yet critical aspect of regioisomerism in disubstituted triazoles—specifically the distinction between 1,4- and 1,5-isomers—is a key determinant of a molecule's ultimate biological activity and physicochemical properties. For drug development professionals, a thorough understanding of the synthesis, characterization, and distinct properties of these isomers is not merely academic; it is a strategic imperative for successful lead optimization and candidate selection. This guide provides an in-depth exploration of the isomeric forms of 1-benzyl-substituted 1,2,3-triazoles, offering both foundational knowledge and actionable protocols for researchers in the field.

The Foundational Chemistry: Understanding the 1,2,3-Triazole Core

The 1,2,3-triazole is a five-membered heterocycle containing three contiguous nitrogen atoms. When substituted at the 1-position with a benzyl group and at either the 4- or 5-position with another substituent (R), two distinct regioisomers are possible: the 1,4-isomer and the 1,5-isomer.

The seminal work on the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[3][4][5] While foundational, this method often requires elevated temperatures and typically yields a mixture of the 1,4- and 1,5-regioisomers, necessitating challenging purification steps.[3] The breakthrough for medicinal chemistry came with the development of catalyzed versions of this reaction, which offer exquisite control over the isomeric outcome.[6][7]

Regioselective Synthesis: A Tale of Two Catalysts

The ability to selectively synthesize either the 1,4- or 1,5-isomer is crucial for systematic structure-activity relationship (SAR) studies. This regioselectivity is primarily achieved through the strategic choice of a metal catalyst.

The Copper Standard: Synthesis of 1-Benzyl-4-Substituted-1,2,3-Triazoles (1,4-Isomers)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, delivering 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity.[3][6][8] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it exceptionally valuable for the synthesis of complex molecules in drug discovery.[1][6]

Mechanism of CuAAC: The mechanism of CuAAC is not a concerted cycloaddition. Instead, it involves a stepwise pathway where the copper(I) catalyst plays a pivotal role.[3][][10] The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate.[6] The copper acetylide intermediate is key to the reaction's regioselectivity, leading exclusively to the formation of the 1,4-isomer.[11]

The Ruthenium Alternative: Synthesis of 1-Benzyl-5-Substituted-1,2,3-Triazoles (1,5-Isomers)

To access the 1,5-disubstituted regioisomer, a different catalytic system is required. Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be highly effective for this transformation.[12][13] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the opposite regioisomer.[6][14]

Mechanism of RuAAC: The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate.[12][13] This mechanism explains the observed regioselectivity, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[13] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[12]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of the two regioisomers of a model compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Protocol for 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer) via CuAAC

| Reagent | MW | Amount | Moles | Equivalents |

| Benzyl Azide | 133.15 | 133 mg | 1.0 mmol | 1.0 |

| Phenylacetylene | 102.13 | 102 mg | 1.0 mmol | 1.0 |

| CuSO₄·5H₂O | 249.68 | 25 mg | 0.1 mmol | 0.1 |

| Sodium Ascorbate | 198.11 | 40 mg | 0.2 mmol | 0.2 |

| Solvent (t-BuOH/H₂O 1:1) | - | 10 mL | - | - |

Procedure:

-

To a 25 mL round-bottom flask, add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol).

-

Add the t-BuOH/H₂O (1:1, 10 mL) solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in 1 mL of water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The color should change, indicating the formation of the Cu(I) species.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,4-isomer.

Protocol for 1-Benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer) via RuAAC[15]

| Reagent | MW | Amount | Moles | Equivalents |

| Benzyl Azide | 133.15 | 133 mg | 1.0 mmol | 1.0 |

| Phenylacetylene | 102.13 | 107 mg | 1.05 mmol | 1.05 |

| Cp*RuCl(PPh₃)₂ | 796.32 | 40 mg | 0.05 mmol | 0.05 |

| Solvent (Toluene) | - | 5 mL | - | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(PPh₃)₂ (40 mg, 0.05 mmol).

-

Add dry toluene (5 mL) to dissolve the catalyst.

-

Add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (107 mg, 1.05 mmol) to the flask via syringe.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,5-isomer.

Structural Characterization: Unambiguous Isomer Assignment

Distinguishing between the 1,4- and 1,5-isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

-

¹H NMR: The chemical shift of the triazole proton is a key indicator. In 1,4-disubstituted triazoles, the H-5 proton typically appears at a lower field (more deshielded) compared to the H-4 proton in the corresponding 1,5-isomer.[17]

-

¹³C NMR: The chemical shifts of the triazole carbons are also diagnostic. The C-5 carbon in a 1,4-isomer generally resonates at a higher field (lower ppm) than the C-4 carbon in a 1,5-isomer.[17] For example, the C-5 signal in 1,4-isomers often appears around δ ~120-125 ppm, whereas the C-4 signal in 1,5-isomers is typically found at δ ~130-135 ppm.[17]

-

2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment by observing the long-range correlations between the triazole proton and the adjacent carbon atoms.

The Impact of Isomerism on Pharmacological Properties

The spatial arrangement of substituents on the triazole ring directly influences how a molecule interacts with its biological target. The difference between a 1,4- and a 1,5-isomer can lead to profound changes in:

-

Binding Affinity: The orientation of the benzyl and R groups determines the molecule's ability to fit into a binding pocket and form key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. The triazole nitrogen atoms can act as hydrogen bond acceptors, and their relative positions are critical.[18]

-

Physicochemical Properties: Isomerism can affect properties like dipole moment, solubility, and metabolic stability.[18] These properties, in turn, influence a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Pharmacological Activity: The seemingly subtle change in substituent position can be the difference between a potent drug candidate and an inactive compound. Therefore, the synthesis and evaluation of both regioisomers are often essential in lead optimization campaigns.[19][20] The 1,2,3-triazole core is often used as a bioisostere for an amide bond, and the choice of isomer can better mimic the geometry of the cis or trans amide.

Conclusion: A Call for Isomeric Diligence

The 1-benzyl-1,2,3-triazole scaffold is a privileged structure in drug discovery. However, its full potential can only be realized through a deliberate and informed approach to its isomeric forms. The regioselective synthesis of both 1,4- and 1,5-disubstituted triazoles is now a routine and reliable process, thanks to the power of copper- and ruthenium-catalyzed click chemistry. By systematically synthesizing, characterizing, and evaluating both isomers, drug development professionals can gain a deeper understanding of the SAR, leading to the design of more potent and selective drug candidates. The era of accepting isomeric mixtures is over; the future of triazole-based drug design lies in the precise control and understanding of its isomeric forms.

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

- Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

- Li, Y., Zhang, J., & Chen, P. R. (2020). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 15(11), 1327-1343.

- Huisgen, R. (1984). 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). John Wiley & Sons.

-

Slideshare. (2016, May 25). Applications of click chemistry in drug discovery. Retrieved from [Link]

- National Center for Biotechnology Information. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

- ResearchGate. (2020). The Use of Click Chemistry in Drug Development Applications. International Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1-8.

-

Wikipedia. (2023, November 1). 1,3-Dipolar cycloaddition. Retrieved from [Link]

- National Center for Biotechnology Information. (2008). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Current Organic Chemistry, 12(1), 2-18.

-

Merck Millipore. (n.d.). Click Chemistry in Drug Discovery. Retrieved from [Link]

- ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 15165-15245.

- Royal Society of Chemistry. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 43(30), 12051-12061.

- Royal Society of Chemistry. (2015). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 44(33), 14758-14769.

- National Center for Biotechnology Information. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4421-4432.

- National Center for Biotechnology Information. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 58-68.

- National Center for Biotechnology Information. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1337-1347.

- ResearchGate. (2019). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. European Journal of Organic Chemistry, 2019(44), 7356-7363.

- Semantic Scholar. (2012).

- MDPI. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2167.

- MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6296.

- National Center for Biotechnology Information. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(15), 7458–7467.

- ResearchGate. (2012).

- Royal Society of Chemistry. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 12(35), 6845-6851.

- American Chemical Society. (2021).

- ResearchGate. (2015).

- ResearchGate. (1986). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. Journal of Chemical Research, Synopses, (1), 22-23.

- ResearchGate. (2005). Method for Assigning Structure of 1,2,3-Triazoles.

- National Center for Biotechnology Information. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. International Journal of Molecular Sciences, 25(9), 4930.

- Sci-Hub. (2011). Regioselective synthesis and structural elucidation of 1,4‐disubstituted 1,2,3‐triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829.

- MDPI. (2021).

- ResearchGate. (2017). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles.

- ResearchGate. (2011).

- Jordan Journal of Chemistry. (2011). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction)*. Jordan Journal of Chemistry, 6(3), 263-275.

- ResearchGate. (2014). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?.

- ChemMedChem. (2014). Are 1,4-and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups?. ChemMedChem, 9(11), 2497-2508.

-

Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973351.

- National Center for Biotechnology Information. (2022). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 237, 114389.

- ResearchGate. (2021). Potential pharmaceuticals based on 1,2,3-triazoles.

- Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-27.

- National Center for Biotechnology Information. (2022).

- National Center for Biotechnology Information. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. European Journal of Medicinal Chemistry, 186, 111883.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Click Chemistry [organic-chemistry.org]

- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. research.uniupo.it [research.uniupo.it]

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Disubstituted 1,2,3-Triazoles for Drug Discovery

The 1,2,3-triazole ring system, a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, has become an indispensable scaffold in modern drug discovery.[1][2][3] Its prominence surged with the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This synthetic accessibility, combined with a unique and advantageous set of physicochemical properties, has positioned the 1,4-disubstituted 1,2,3-triazole as a privileged structure for medicinal chemists.

This guide provides an in-depth analysis of the core physicochemical characteristics of this scaffold. We will explore its role as a bioisostere, its inherent stability, and the properties that govern its interactions with biological systems, such as lipophilicity, solubility, and hydrogen bonding capacity. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile heterocycle in the design of next-generation therapeutics.

Core Physicochemical Profile of 1,4-Disubstituted 1,2,3-Triazoles

The 1,2,3-triazole ring is not merely a passive linker; it is an active contributor to a molecule's overall pharmacological profile. Its unique electronic structure and geometry bestow a range of desirable properties that can be fine-tuned through substitution at the 1- and 4-positions.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of the triazole's utility is its straightforward synthesis. The CuAAC reaction facilitates the near-quantitative and regioselective fusion of an organic azide (R1-N₃) and a terminal alkyne (R4-C≡CH) to exclusively form the 1,4-disubstituted isomer.[6] This reaction is exceptionally robust, tolerating a vast array of functional groups and proceeding under mild, often aqueous, conditions, making it ideal for late-stage diversification in drug discovery programs.[5][7]

Metabolic Stability and Bioisosterism

One of the most compelling features of the 1,4-disubstituted 1,2,3-triazole is its exceptional stability. The aromatic ring is highly resistant to metabolic degradation, including oxidative and hydrolytic pathways, which is a significant advantage over many other heterocyclic systems.[3][8]

This stability makes it an outstanding bioisostere for the trans-amide bond, a common linkage in peptides and other bioactive molecules that is often susceptible to cleavage by endogenous proteases.[6][9] The triazole ring effectively mimics the steric and electronic properties of the amide group:

-

Dipole Moment: The triazole ring possesses a large dipole moment (approximately 4.5–5.0 Debye), comparable to that of a trans-amide bond (~3.5 Debye), enabling it to replicate key polar interactions.[6]

-

Geometry: The 1,4-substitution pattern locks the geometry in a conformation that mimics the planar nature of a trans-peptide bond.

-

Hydrogen Bonding: It can replicate the hydrogen bonding patterns of an amide, acting as both an H-bond acceptor and, crucially, a weak H-bond donor.[6][10]

By replacing a labile amide bond with a triazole, medicinal chemists can significantly enhance the in-vivo half-life and bioavailability of peptide-based drugs without drastically altering their target-binding conformation.[6][9]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs a molecule's ability to permeate lipidic barriers like cell membranes. The 1,2,3-triazole core is inherently polar due to the three nitrogen atoms, which generally contributes to a lower logP and can enhance aqueous solubility.[11]

However, the overall lipophilicity of the molecule is highly tunable via the substituents at the R1 and R4 positions. By appending hydrophobic or hydrophilic groups, researchers can precisely modulate the logP to achieve the optimal balance for a given biological target and desired pharmacokinetic profile.[12][13]

| Compound Structure (R1, R4) | Calculated logP (ClogP) | Reference |

| R1=benzyl, R4=phenyl | 3.45 | Estimated based on similar structures |

| R1=p-cyanobenzyl, R4=diazaphenothiazine | 2.08 | [13] |

| R1=p-chlorobenzyl, R4=diazaphenothiazine | 5.09 | [13] |

| R1=sulfonated aryl, R4=H | -4.34 | [14] |

Table 1: Influence of Substituents on Calculated Lipophilicity (ClogP). The ClogP can vary dramatically based on the nature of the R1 and R4 substituents, demonstrating the scaffold's tunability.

Aqueous Solubility

Adequate aqueous solubility is essential for drug administration and distribution in the bloodstream. The polar nature of the triazole ring and its ability to engage in hydrogen bonding with water contribute favorably to the solubility of parent compounds.[8][15] One of the nitrogen atoms can act as a weak base, which can further promote hydrogen bond formation and increase solubility.[15] While highly lipophilic substituents can decrease solubility, the triazole core itself often serves as a "solubilizing" element in a larger molecule.

Hydrogen Bonding Capability

The ability to form hydrogen bonds is fundamental to molecular recognition at a biological target's active site. The 1,4-disubstituted 1,2,3-triazole ring is an adept hydrogen bond participant.[16][17]

-

Hydrogen Bond Acceptors: The lone pairs on the N2 and N3 atoms act as weak hydrogen bond acceptors.

-

Hydrogen Bond Donor: The proton on the C5 carbon (the carbon between N1 and N3) is polarized by the adjacent electron-withdrawing nitrogen atoms. This polarization allows the C5-H to function as a weak hydrogen bond donor, a feature that is critical to its success as an amide mimetic, as it can replicate the N-H donor interaction of a peptide bond.[6][17]

Experimental Workflows for Physicochemical Characterization

Validating the physicochemical properties of newly synthesized triazole derivatives is a critical step in drug development. Below are protocols for two fundamental assays.

Protocol 1: Determination of Lipophilicity (logP) by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a reliable and resource-efficient method for experimentally estimating logP.[13][18] The principle is that a compound's retention on a nonpolar stationary phase is proportional to its lipophilicity.

Methodology:

-

Plate Preparation: Use commercially available RP-18 F254s TLC plates as the stationary phase.

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetone or acetonitrile) and an aqueous buffer (e.g., TRIS buffer). A typical series might range from 50% to 80% organic modifier in 5% increments.[18] The choice of buffer and organic solvent is causal; the buffer maintains a consistent pH to ensure the compound's ionization state is controlled, while the organic modifier systematically reduces the polarity of the mobile phase.

-

Sample Application: Dissolve the synthesized triazole compounds and a set of reference standards with known logP values in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL. Spot 1-2 µL of each solution onto the TLC plate.

-

Chromatography: Develop the plates in a chromatography chamber saturated with the chosen mobile phase until the solvent front reaches approximately 1 cm from the top edge.

-

Visualization & Rf Calculation: Visualize the spots under UV light (254 nm). Measure the distance traveled by the solvent front and the center of each spot to calculate the retention factor (Rf) for each compound in each mobile phase.

-

RM Value Calculation: Convert Rf values to RM values using the equation: RM = log((1/Rf) - 1). The RM value linearizes the relationship between retention and mobile phase composition.

-

Extrapolation to RM0: For each compound, plot the RM values against the percentage concentration of the organic modifier. Perform a linear regression and extrapolate to 0% organic modifier to obtain the RM0 value. This value represents the compound's theoretical retention in a purely aqueous mobile phase and is a direct measure of its lipophilicity.[18]

-

logPTLC Calculation: Plot the RM0 values of the reference standards against their known logP values to create a calibration curve. Use the linear equation from this curve to calculate the experimental logP (logPTLC) for the synthesized triazole compounds from their RM0 values.

Protocol 2: Measurement of Aqueous Solubility via Turbidimetry

Turbidimetric solubility measurement is a high-throughput method used in early drug discovery to estimate the kinetic solubility of a compound.[19][20] It measures the concentration at which a compound begins to precipitate from an aqueous solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the triazole compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate by transferring solution from well to well. This creates a gradient of compound concentrations. The key is to start at a concentration where the compound is soluble and dilute down to concentrations where it will precipitate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow precipitation to equilibrate.

-

Turbidity Measurement: Use a plate-reading nephelometer or a UV-Vis spectrophotometer to measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) in each well.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is identified as the kinetic solubility limit. This point represents the transition from a soluble to a precipitated state.

Conclusion

The 1,4-disubstituted 1,2,3-triazole is far more than a simple heterocyclic linker. It is a highly stable, synthetically accessible, and electronically versatile scaffold whose physicochemical properties can be rationally modulated to meet the stringent demands of drug design. Its capacity to act as a robust amide bond bioisostere has cemented its role in peptidomimetic and small molecule chemistry. By understanding and experimentally validating its core characteristics—lipophilicity, solubility, and hydrogen bonding potential—researchers can harness the full power of the triazole ring to build molecules with improved stability, optimized pharmacokinetics, and potent biological activity. The continued exploration of this "all-in-one" ring system promises to yield further innovations across the landscape of medicinal chemistry.[3]

References

- Li, J., Jia, X., Yang, Q., Guo, J., Ren, Q., Liu, T., Wei, K., & Kang, Z. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

- Dalinger, A. I., Vatsadze, I. A., Zhukova, L. V., Strelenko, Y. A., Shkineva, T. K., & Ugrak, B. I. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6649.

- Asati, V., Kaur, G., & Singh, P. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 28(13), 5199.

- Joule, J. A. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society.

- Sudeep, P., Vagish, C. B., Kumar, A. D., & Kumar, K. A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.

- Božić, A., & Gobec, S. (2014). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Mini-Reviews in Medicinal Chemistry, 14(1), 21-34.

- El-Gendy, M. A., Islam, I., & El-Adl, K. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(11), 1195-1203.

- Insa, E. A. B., N'gaman-Kouassi, K. C. C., Koné, M., Bamba, M., Touré, S. I., Eba, F., & Ziao, N. (2020). Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. Current Topics in Medicinal Chemistry, 20(25), 2289-2300.

- Javed, S., Witzig, A., Jodal, A., Fiammengo, R., & Bräse, S. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(16), 3576.

- Wikipedia. (n.d.). 1,2,3-Triazole.

- Sudeep, P., Vagish, C. B., Kumar, A. D., & Kumar, K. A. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry.